molecular formula C31H24O B14756877 2-Methoxy-1,3,4,5-tetraphenylbenzene CAS No. 914-19-2

2-Methoxy-1,3,4,5-tetraphenylbenzene

Cat. No.: B14756877
CAS No.: 914-19-2
M. Wt: 412.5 g/mol
InChI Key: MOGBKZPWEDFZQF-UHFFFAOYSA-N
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Description

2-Methoxy-1,3,4,5-tetraphenylbenzene is an organic compound characterized by a benzene ring substituted with four phenyl groups and a methoxy group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1,3,4,5-tetraphenylbenzene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene, and a palladium catalyst .

Industrial Production Methods: This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1,3,4,5-tetraphenylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro-substituted derivatives, while halogenation would produce halogenated benzene derivatives .

Mechanism of Action

The mechanism of action of 2-Methoxy-1,3,4,5-tetraphenylbenzene in its applications is primarily related to its electronic structure. The presence of the methoxy group and the phenyl substituents influences the electron density distribution in the benzene ring, making it suitable for use in electronic devices. The compound can interact with various molecular targets through π-π interactions and other non-covalent interactions, which are crucial for its function in materials science and organic electronics .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the methoxy group and four phenyl groups, which provides a distinct electronic structure and reactivity profile. This makes it particularly valuable in applications requiring specific electronic properties, such as in OLEDs and other organic electronic devices .

Properties

CAS No.

914-19-2

Molecular Formula

C31H24O

Molecular Weight

412.5 g/mol

IUPAC Name

2-methoxy-1,3,4,5-tetraphenylbenzene

InChI

InChI=1S/C31H24O/c1-32-31-28(24-16-8-3-9-17-24)22-27(23-14-6-2-7-15-23)29(25-18-10-4-11-19-25)30(31)26-20-12-5-13-21-26/h2-22H,1H3

InChI Key

MOGBKZPWEDFZQF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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